DNA Damage Profile: Esperamicin A1 Produces Predominantly Single-Strand Breaks with 20–25% Double-Strand Lesions, Distinct from Esperamicin C
Esperamicin A1 produces primarily single-strand (SS) DNA lesions, with double-strand (DS) lesions constituting only 20–25% of total damage via 1′ and 5′ hydrogen abstraction chemistry [1]. In contrast, esperamicin C—which lacks the deoxyfucose-anthranilate moiety—produces DS lesions via 4′ and 5′ chemistry, yielding a fundamentally different damage profile [1]. This distinction is directly attributable to the deoxyfucose-anthranilate moiety of Esperamicin A1, which sterically hinders abstraction of hydrogen atoms from deoxyribose by the C-1 carbon radical of the phenylene diradical [2].
| Evidence Dimension | DNA damage type and proportion |
|---|---|
| Target Compound Data | Predominantly SS lesions; DS lesions = 20–25% of total damage, via 1′ and 5′ chemistry |
| Comparator Or Baseline | Esperamicin C: DS lesions via 4′ and 5′ chemistry |
| Quantified Difference | Esperamicin A1: 20–25% DS lesions, 1′/5′ chemistry; Esperamicin C: different cleavage chemistry (4′/5′) and distinct DS lesion proportion |
| Conditions | In vitro DNA cleavage assays; analysis of hydrogen abstraction patterns from deoxyribose residues |
Why This Matters
Selection of Esperamicin A1 is essential for experiments requiring SS lesion-dominant DNA damage signatures; substituting esperamicin C would yield an entirely different damage chemistry profile, compromising mechanistic interpretation and experimental reproducibility.
- [1] Dedon PC, et al. DNA damage produced by esperamicin A1: SS lesions predominant; DS lesions 20–25% via 1′ and 5′ chemistry. Comprehensive Natural Products II, Vol. 7, pp. 5-70. 2010. View Source
- [2] Uesugi M, Sugiura Y. DNA cleaving modes in minor groove of DNA helix by esperamicin and calicheamicin antitumor antibiotics. Nucleic Acids Symp Ser. 1992;(27):1-2. PMID: 1289776. View Source
